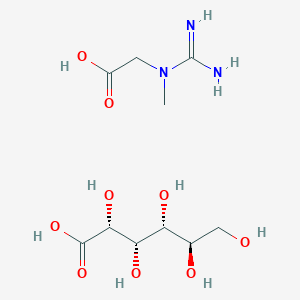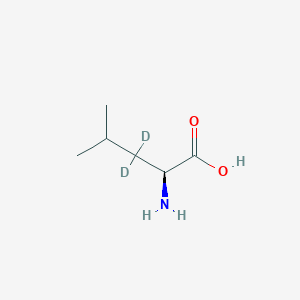![molecular formula C15H24F6N2O4 B1516483 2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid](/img/structure/B1516483.png)
2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C15H24F6N2O4 and a molecular weight of 410.352479 g/mol. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspirodecane core with an isopropyl group and two trifluoroacetate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of 2,8-diazaspiro[4.5]decane with isopropyl bromide in the presence of a base to introduce the isopropyl group. This intermediate is then reacted with trifluoroacetic acid to form the final product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate groups can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various spirocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the activation of downstream signaling pathways involved in cell death .
Comparaison Avec Des Composés Similaires
2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but differs in its substituents and functional groups.
8-Methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane: Another spirocyclic compound with different substituents, used in various chemical and biological studies.
2,8-Diazaspiro[4.5]decane: The parent compound without the isopropyl and trifluoroacetate groups, used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C15H24F6N2O4 |
|---|---|
Poids moléculaire |
410.35 g/mol |
Nom IUPAC |
2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H22N2.2C2HF3O2/c1-10(2)13-8-5-11(9-13)3-6-12-7-4-11;2*3-2(4,5)1(6)7/h10,12H,3-9H2,1-2H3;2*(H,6,7) |
Clé InChI |
CMPPVCCDKOTDLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2(C1)CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hexadecyl hydrogen sulfate;chloride](/img/structure/B1516410.png)










![3-(6-Hydroxyhexyl)methyl-2,5,9-trimethyl-7H-furo[3,2-G]-[1]benzopyran-7-one](/img/structure/B1516451.png)
